6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . Another method involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, quinonoid structures, and reduced forms of the compound .
Scientific Research Applications
6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6-dihydroxy-1H-indole-2-carboxylic acid: Another indole derivative with similar structural features.
1H-indole-3-carbaldehyde: A related compound used as a precursor in multicomponent reactions.
6-hydroxyindole: A simpler indole derivative with hydroxyl substitution.
Uniqueness
6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-2,4,8,10-11H,3H2,(H,12,13) |
InChI Key |
DLHLYNSDHVXJIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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